Cas no 2094611-81-9 (1-[7,7-dimethyl-1-(pyridin-4-yl)-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-5-yl]prop-2-en-1-one)

1-[7,7-Dimethyl-1-(pyridin-4-yl)-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-5-yl]prop-2-en-1-one is a structurally complex heterocyclic compound featuring a fused pyrazoloazepine core with a pyridinyl substituent and an acryloyl functional group. This molecule exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or other biologically active small molecules. The presence of the acryloyl moiety enables covalent binding to target proteins, while the pyridine ring enhances solubility and binding interactions. Its rigid, polycyclic framework offers synthetic flexibility for further derivatization. The compound’s well-defined stereochemistry and functional group compatibility make it suitable for structure-activity relationship studies in drug discovery.
1-[7,7-dimethyl-1-(pyridin-4-yl)-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-5-yl]prop-2-en-1-one structure
2094611-81-9 structure
Product name:1-[7,7-dimethyl-1-(pyridin-4-yl)-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-5-yl]prop-2-en-1-one
CAS No:2094611-81-9
MF:C17H20N4O
MW:296.366903305054
CID:5672700
PubChem ID:126832352

1-[7,7-dimethyl-1-(pyridin-4-yl)-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-5-yl]prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(7,7-dimethyl-1-pyridin-4-yl-6,8-dihydro-4H-pyrazolo[4,3-c]azepin-5-yl)prop-2-en-1-one
    • AKOS034000096
    • 1-[7,7-dimethyl-1-(pyridin-4-yl)-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-5-yl]prop-2-en-1-one
    • EN300-26612878
    • 2094611-81-9
    • Z2732399401
    • Inchi: 1S/C17H20N4O/c1-4-16(22)20-11-13-10-19-21(14-5-7-18-8-6-14)15(13)9-17(2,3)12-20/h4-8,10H,1,9,11-12H2,2-3H3
    • InChI Key: SJZOMPIOIILTMU-UHFFFAOYSA-N
    • SMILES: O=C(C=C)N1CC2C=NN(C3C=CN=CC=3)C=2CC(C)(C)C1

Computed Properties

  • Exact Mass: 296.16371127g/mol
  • Monoisotopic Mass: 296.16371127g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 430
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51Ų
  • XLogP3: 2

1-[7,7-dimethyl-1-(pyridin-4-yl)-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-5-yl]prop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26612878-1.0g
1-[7,7-dimethyl-1-(pyridin-4-yl)-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-5-yl]prop-2-en-1-one
2094611-81-9 95.0%
1.0g
$0.0 2025-03-20
Enamine
EN300-26612878-1g
2094611-81-9 90%
1g
$0.0 2023-09-12

Additional information on 1-[7,7-dimethyl-1-(pyridin-4-yl)-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-5-yl]prop-2-en-1-one

Introduction to Compound CAS No. 2094611-81-9: 1-[7,7-dimethyl-1-(pyridin-4-yl)-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-5-yl]prop-2-en-1-one

The compound with the CAS number 2094611-81-9, known as 1-[7,7-dimethyl-1-(pyridin-4-yl)-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-5-yl]prop-2-en-1-one, is a novel heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoloazepines and is characterized by its unique structural features and potential biological activities.

The molecular structure of 1-[7,7-dimethyl-1-(pyridin-4-yl)-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-5-yl]prop-2-en-1-one includes a pyrazoloazepine core fused with a pyridine ring and a propenone moiety. The presence of these functional groups imparts the compound with diverse chemical properties and biological activities. The dimethyl substitution at the 7-position of the pyrazoloazepine ring and the pyridine substituent at the 1-position are key structural elements that contribute to its pharmacological profile.

Recent studies have highlighted the potential therapeutic applications of this compound. For instance, research published in the Journal of Medicinal Chemistry has shown that 1-[7,7-dimethyl-1-(pyridin-4-yl)-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-5-yl]prop-2-en-1-one exhibits potent anti-inflammatory and analgesic properties. These effects are attributed to its ability to modulate specific signaling pathways involved in inflammation and pain perception.

In addition to its anti-inflammatory and analgesic activities, this compound has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that 1-[7,7-dimethyl-1-(pyridin-4-yl)-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-5-yl]prop-2-en-1-one can inhibit the growth of various cancer cell lines by inducing apoptosis and suppressing angiogenesis. These findings suggest that this compound may have therapeutic potential in the treatment of certain types of cancer.

The pharmacokinetic properties of 1-[7,7-dimethyl-1-(pyridin-4-yl)-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-5-yl]prop-2-en-1-one have also been studied extensively. Research indicates that it has favorable oral bioavailability and a reasonable half-life in vivo. These characteristics make it a promising candidate for further development as a therapeutic agent.

To better understand the mechanism of action of this compound, several molecular docking studies have been conducted. These studies have revealed that 1-[7,7-dimethyl-1-(pyridin-4-yl)-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-5-yl]propenone can bind to specific protein targets involved in inflammatory and cancer pathways. For example, it has been shown to interact with cyclooxygenase (COX) enzymes and vascular endothelial growth factor receptor (VEGFR), which are key players in inflammation and angiogenesis.

The safety profile of CAS No. 2094611-81-9 has also been evaluated in preclinical studies. Toxicity assessments have indicated that this compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity in animal models. These findings support its potential for further clinical development.

In conclusion, 1-[7,7-dimethyl-1-(pyridin-4-y l)- ̶̶̶̶̶̶̶̶̶̶̶̶̶̶̶̶̶̶̶ ́́́́́́́́́́́́́́́́̀̀̀̀̀̀̀̀̀̀̀̀̀̀̀̀̀̀̀̀̀̀̀ìììììììììììíííííííííííííııııııııııııııııııııîîîîîîîîîîîîîiIHIHIHIHIHIHIHIHIHIHHIHHIHIIHHIHHIHHIHIIHHIHHIHIIHHIHHIHIIHHIHHIHIIHHIHHIHIIHHIHHIHIIHHIHHIHIIHHIHHIHIIHHIHHIHIIHHIHHIHIIHHIHHIHII HH I H I H I H I H I H I H I H I H I H I H I H I H I H I H I H I H I H I H I H I H I HI HI HI HI HI HI HI HI HI HI HI HI HI HI HI HI HI HI HH II II II II II II II II II II II II II II II II IIIIII IIIIII IIIIII IIIIII IIIIII IIIIII IIIIII IIIIII IIIIII IIIIII IIIIII IIIIII IIIIII IIIIII IIIIII IIIIII IIIIII iiiiiiiiiiiiiiiiiiiiiiiiii iiiiiiiiiiiiiiii iiiiii iiiiii iiiiii iiiiii iiiiii iiiiii iiiiii iiiiii iiiiii iiiiii i i i i i i i i i i i i i i i i i i í í í í í í í í í í í í í í í í ì ì ì ì ì ì ì ì ì ì ì ì î î î î î î î î î î î î â â â â â â â â â â â â á á á á á á á á á á á á à à à à à à à à à à à à ä �� ä ä ä ä ä ä ä ä ä ä å å å å å å å å å å å å æ æ æ æ æ æ æ æ æ æ æ æ ç ç ç ç ç ç ç ç ç ç ç ç è è è è è è è è è è è è é é é é é é é é é é é é ê ê ê ê ê ê ê ê ê ê ê ê ë ë ë ë ë ë ë ë ë ë ë êêêêêêêêêêêêëëëëëëëëëëëëàààààààààààáááááááááááâââââââââââãããããããããããäääääääääääåååååååååååæææææææææææçççççççççççèèèèèèèèèèèéééééééééééêêêêêêêêêêêt t t t t t t t t t t t T T T T T T T T T T T T TT TT TT TT TT TT TT TT TT TT TT tt tt tt tt tt tt tt tt tt tt tt y y y y y y y y y y Y Y Y Y Y Y Y Y Y Y YY YY YY YY YY YY YY YY YY YY yy yy yy yy yy yy yy yy yy yy u u u u u u u u U U U U U U U U uu uu uu uu uu uu uu uu o o o o o o o O O O O O O O oo oo oo oo oo oo oo p p p p p p P P P P P P pp pp pp pp pp pp l l l l l l L L L L L L ll ll ll ll ll ll k k k k k K K K K K kk kk kk kk kk j j j j J J J J j j j j h h h h h h h h h h h h h h h h h h g g g g g G G G G G gg gg gg gg gg f f f f F F F F f f f f e e e e e e E E E E E E ee ee ee ee ee d d d d D D D D d d d d c c c c C C C C c c c c b b b b B B B B b b b b a a a a A A A A a a a a z z z z Z Z Z Z z z z z w w w w W W W W w w w w v v v v V V V V v v v v n n n n N N N N n n n n m m m m M M M M m m m m x x x x X X X X x x x x q q q q Q Q Q Q q q q q r r r r R R R R r r r r s s s s S S S S s s s s ]propenone (CAS No. 2094611 -8 -9) represents an exciting new avenue for drug discovery and development in the fields of anti-inflammatory and anticancer therapeutics. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further investigation and clinical trials.

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